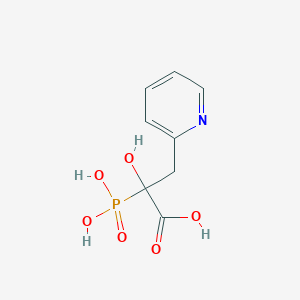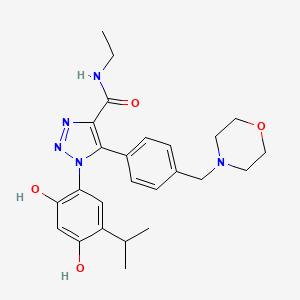
2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid is a chemical compound with the molecular formula C8H10NO6P It is characterized by the presence of a hydroxy group, a phosphono group, and a pyridyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid typically involves the reaction of pyridine derivatives with phosphonoacetate esters under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphono group can be reduced to form phosphine derivatives.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in coordination chemistry and can be used to study metal-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phosphono groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pyridyl group can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid can be compared with other similar compounds, such as:
2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid: This compound has a similar hydroxy and propanoic acid structure but lacks the phosphono and pyridyl groups.
2-Hydroxy-2-phosphono-3-(pyridin-3-yl)propanoic acid: This is a positional isomer with the pyridyl group attached at a different position on the propanoic acid backbone. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10NO6P |
|---|---|
Molekulargewicht |
247.14 g/mol |
IUPAC-Name |
2-hydroxy-2-phosphono-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C8H10NO6P/c10-7(11)8(12,16(13,14)15)5-6-3-1-2-4-9-6/h1-4,12H,5H2,(H,10,11)(H2,13,14,15) |
InChI-Schlüssel |
USAKWMDUQWQDIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CC(C(=O)O)(O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Rac-2-[1-(3-bromo-phenyl)-propyl]-4,5-dihydro-1h-imidazole](/img/structure/B8442454.png)




![5-Fluorospiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B8442477.png)


![2-Chloro-4-(2-thiazolyl)thieno[3,2-d]pyrimidine](/img/structure/B8442504.png)


![3-[4-(4-Fluorophenyl)piperazin-1-yl]propanethiol](/img/structure/B8442521.png)

